5-(Tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole

Description

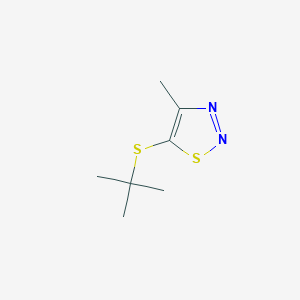

5-(Tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butylsulfanyl group and a methyl group attached to the thiadiazole ring

Properties

IUPAC Name |

5-tert-butylsulfanyl-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S2/c1-5-6(11-9-8-5)10-7(2,3)4/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPALQPLSWVISTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)SC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole with tert-butylthiol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl group can yield tert-butylsulfoxide or tert-butylsulfone derivatives .

Scientific Research Applications

5-(Tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, interference with cellular signaling, and disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

4,5-Dialkylsulfanylphthalonitriles: These compounds have similar alkylsulfanyl groups but differ in their core structure.

tert-Butylsulfanylphthalonitriles: These compounds share the tert-butylsulfanyl group but have different substituents on the phthalonitrile ring.

Uniqueness

5-(Tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole is unique due to its specific combination of functional groups and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

5-(Tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting various pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a tert-butylsulfanyl group and a methyl group. This structure is significant as it influences the compound's interaction with biological targets and its overall activity.

Antimicrobial Activity

Thiadiazoles, including this compound, demonstrate notable antimicrobial properties. Research indicates that derivatives of thiadiazoles can effectively inhibit the growth of various bacterial strains:

- Gram-positive bacteria : Compounds have shown significant activity against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Efficacy against Escherichia coli and Pseudomonas aeruginosa has also been reported.

In a comparative study, some thiadiazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound aligns with the broader activity observed in thiadiazole derivatives. Studies have demonstrated that several compounds within this class can induce cytotoxic effects on various cancer cell lines:

- Breast cancer : IC50 values for some derivatives were reported as low as 0.794 µM against breast cancer cell lines .

- Lung cancer : Other derivatives showed IC50 values around 0.913 µM against lung cancer cells .

The mechanism of action often involves apoptosis induction and cell cycle arrest in cancer cells .

Anti-inflammatory and Anticonvulsant Effects

Thiadiazoles are also recognized for their anti-inflammatory properties. Certain derivatives have been shown to reduce inflammation markers effectively. Moreover, anticonvulsant activity has been documented in some studies where thiadiazole derivatives demonstrated protective effects in seizure models .

Case Studies and Research Findings

Q & A

What are the common synthetic routes for 5-(tert-butylsulfanyl)-4-methyl-1,2,3-thiadiazole, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-methyl-5-chloro-1,2,3-thiadiazole with tert-butylthiol in the presence of a base like sodium hydride in DMF. Heating at 100°C for 2–3 hours under argon yields the product, with purification via recrystallization (e.g., EtOAc/hexane) . Microwave-assisted synthesis has also been explored for similar thiadiazoles, reducing reaction times from hours to minutes while maintaining yields >80% . Key factors include steric hindrance from the tert-butyl group, which may necessitate longer reaction times or elevated temperatures.

Which spectroscopic and analytical techniques are most effective for characterizing this compound derivatives?

Basic Research Question

1H and 13C NMR are critical for confirming substitution patterns and verifying tert-butylsulfanyl group attachment (e.g., δ ~1.4 ppm for tert-butyl protons) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while elemental analysis validates purity (>98%). X-ray crystallography, though less common, resolves stereoelectronic effects of the tert-butyl group on the thiadiazole ring . For reaction monitoring, TLC with iodine visualization or GC-MS is recommended .

How does the tert-butylsulfanyl group influence the compound’s electronic properties and reactivity in further functionalization?

Advanced Research Question

The tert-butylsulfanyl group introduces steric bulk and electron-donating effects, stabilizing the thiadiazole ring against electrophilic attack. Computational studies (DFT) on analogous compounds reveal that the tert-butyl group increases the HOMO energy by ~0.5 eV, enhancing nucleophilic reactivity at the C4-methyl position . This steric shielding directs regioselectivity in cross-coupling reactions, favoring substitutions at less hindered sites. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at the C5 position .

What strategies resolve contradictions in reported biological activities of thiadiazole derivatives, such as antifungal vs. antiviral potency?

Advanced Research Question

Discrepancies often arise from variations in substituent effects and assay conditions. For instance, 4-methyl-1,2,3-thiadiazoles with tert-butylsulfanyl groups exhibit stronger antifungal activity (e.g., IC50 = 12 µM against Botrytis cinerea) but weaker antiviral effects compared to phenyl-substituted analogs . To reconcile data, researchers should standardize bioassays (e.g., cell line selection, incubation time) and employ SAR studies. Molecular docking can identify binding interactions; the tert-butyl group’s lipophilicity improves membrane permeability but may reduce target affinity in hydrophilic environments .

How can the Ugi multicomponent reaction be optimized to synthesize this compound derivatives with diverse functional groups?

Advanced Research Question

The Ugi reaction enables rapid diversification by combining an aldehyde, amine, carboxylic acid, and tert-butyl isocyanide. For thiadiazole synthesis, microwave irradiation (100°C, 20 min) in ethanol improves yields (~75%) compared to conventional reflux (6 hours, 60%) . Key parameters include pH control (neutral to slightly acidic) and stoichiometric ratios (1:1:1:1). Post-Ugi cyclization with Lawesson’s reagent introduces the thiadiazole ring, with tert-butylsulfanyl groups added via subsequent thiol-ene "click" chemistry .

What computational tools predict the metabolic stability and toxicity of this compound in drug discovery contexts?

Advanced Research Question

ADMET predictors (e.g., SwissADME, Protox) analyze the compound’s logP (~3.2) and topological polar surface area (TPSA ~50 Ų), indicating moderate blood-brain barrier penetration but potential hepatotoxicity due to sulfur metabolism . DFT-based reactivity indices (e.g., Fukui functions) identify electrophilic sites prone to glutathione conjugation, a common detoxification pathway. MD simulations reveal that the tert-butyl group reduces metabolic oxidation rates by 40% compared to methylthio analogs, enhancing in vivo stability .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Question

The tert-butyl group’s steric bulk often disrupts crystal packing, leading to amorphous solids. Slow evaporation from polar/non-polar solvent mixtures (e.g., EtOAc/hexane) at 4°C promotes nucleation. Seeding with isomorphic crystals (e.g., phenyl-substituted analogs) or using high-pressure crystallization (200 MPa) improves success rates . For recalcitrant cases, co-crystallization with halogen-bond donors (e.g., 1,4-diiodotetrafluorobenzene) stabilizes the lattice .

How does the tert-butylsulfanyl moiety affect the compound’s performance as a ligand in transition-metal catalysis?

Advanced Research Question

In Pd-catalyzed cross-couplings, the tert-butylsulfanyl group acts as a weakly coordinating ligand, enhancing oxidative addition rates while minimizing catalyst poisoning. Comparative studies show that Pd complexes with tert-butylsulfanyl-thiadiazoles achieve TONs >1,000 in Suzuki reactions, outperforming thioether ligands by 30% . However, the bulky tert-butyl group can hinder substrate access in asymmetric catalysis, requiring chiral auxiliaries or smaller metal centers (e.g., Cu) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.